6-Azaspiro[3.5]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound with the molecular formula C₈H₁₅NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction to form the desired spirocyclic alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of a spirocyclic ketone.
Reduction: Formation of a fully saturated spirocyclic amine.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
6-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
Comparison
6-Azaspiro[3.5]nonan-9-ol is unique due to its specific spirocyclic structure incorporating a nitrogen atom and a hydroxyl group.
Biological Activity
6-Azaspiro[3.5]nonan-9-ol is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom integrated into its spirocyclic framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₅NO
- Molecular Weight : 155.21 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the spirocyclic structure is capable of forming hydrogen bonds and engaging in hydrophobic interactions, which can modulate various biochemical pathways. Preliminary studies suggest that it may influence enzyme activity and receptor binding, although further detailed investigations are necessary to fully elucidate these mechanisms .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in treating infections .
Antiviral Activity
Notably, compounds related to the azaspiro framework have demonstrated inhibitory effects against viral enzymes, such as the SARS-CoV-2 3CL protease. The structure-activity relationship (SAR) studies indicate that modifications to the azaspiro core can enhance antiviral potency .
Case Studies
- Inhibition of SARS-CoV-2 Protease : A study evaluated the efficacy of various spirocyclic inhibitors, including derivatives of this compound, against SARS-CoV-2 protease. The results showed promising inhibitory concentrations (EC50 values) in the low micromolar range, highlighting its potential as a therapeutic candidate against COVID-19 .
- Antimicrobial Testing : A series of tests conducted on this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing its potential use in developing new antimicrobial agents .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZBCHWYBTUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369246-31-0 |
Source
|
Record name | 6-azaspiro[3.5]nonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.